N-[3-(1-butylbenzimidazol-2-yl)propyl]benzamide
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Overview
Description
N-[3-(1-butylbenzimidazol-2-yl)propyl]benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of N-[3-(1-butylbenzimidazol-2-yl)propyl]benzamide typically involves the condensation of benzimidazole derivatives with benzoyl chloride or benzamide under specific reaction conditions. One common method involves the use of a Lewis acid catalyst, such as ZrCl4, in the presence of ultrasonic irradiation to facilitate the reaction . This method is considered green and efficient, providing high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and scalability.
Chemical Reactions Analysis
N-[3-(1-butylbenzimidazol-2-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[3-(1-butylbenzimidazol-2-yl)propyl]benzamide involves its interaction with specific molecular targets. As an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, inducing a conformational change that enhances its catalytic activity. This results in increased glucose phosphorylation and improved glucose homeostasis . The molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the allosteric site of glucokinase, such as Arg63 .
Comparison with Similar Compounds
N-[3-(1-butylbenzimidazol-2-yl)propyl]benzamide can be compared with other benzimidazole derivatives that have similar biological activities. Some of the similar compounds include:
N-[3-(1-isobutylbenzimidazol-2-yl)propyl]benzamide: This compound has a similar structure but with an isobutyl group instead of a butyl group.
2-(2,2,2-trifluoroethyl benzimidazole): Known for its potent and tissue-selective androgen receptor modulation.
5,6-dichloro-1H-benzoimidazol-2-yl derivatives: These compounds have shown significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as an allosteric activator of glucokinase, making it a promising candidate for the development of new antidiabetic therapies .
Properties
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-2-3-16-24-19-13-8-7-12-18(19)23-20(24)14-9-15-22-21(25)17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZCYMIUZSCGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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